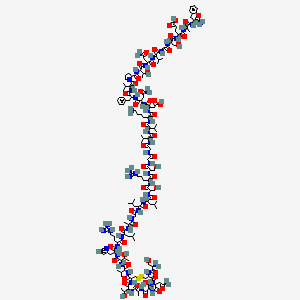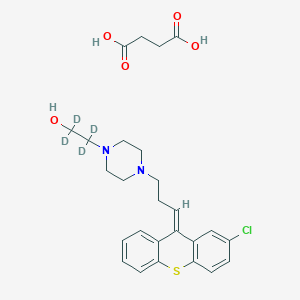
Zuclopenthixol-d4 (succinate salt)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Zuclopenthixol-d4 (succinate salt) is a deuterium-labeled derivative of Zuclopenthixol, a thioxanthene-based neuroleptic compound. Zuclopenthixol is known for its antipsychotic properties and acts as an antagonist at dopamine D1 and D2 receptors. The deuterium labeling in Zuclopenthixol-d4 is used primarily for scientific research, particularly in pharmacokinetic and metabolic studies .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Zuclopenthixol-d4 (succinate salt) involves the deuteration of Zuclopenthixol. The process typically includes the introduction of deuterium atoms into the molecular structure of Zuclopenthixol. This can be achieved through various methods, including catalytic exchange reactions or the use of deuterated reagents. The final product is then converted into its succinate salt form to enhance its stability and solubility .
Industrial Production Methods: Industrial production of Zuclopenthixol-d4 (succinate salt) follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the product. The use of advanced deuteration techniques and high-performance liquid chromatography (HPLC) is common in the industrial production process .
Analyse Chemischer Reaktionen
Types of Reactions: Zuclopenthixol-d4 (succinate salt) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its reduced forms, affecting the thioxanthene ring.
Substitution: The compound can undergo substitution reactions, particularly at the aromatic ring, where halogen atoms can be replaced by other substituents
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenation reagents like chlorine or bromine can be used for substitution reactions
Major Products: The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of Zuclopenthixol-d4 .
Wissenschaftliche Forschungsanwendungen
Zuclopenthixol-d4 (succinate salt) has a wide range of scientific research applications:
Chemistry: Used as a stable isotope-labeled compound for tracing and quantifying in chemical reactions.
Biology: Employed in studies involving receptor binding and neurotransmitter interactions.
Medicine: Utilized in pharmacokinetic and metabolic studies to understand the drug’s behavior in the body.
Industry: Applied in the development and testing of new antipsychotic drugs and formulations
Wirkmechanismus
Zuclopenthixol-d4 (succinate salt) exerts its effects primarily through antagonism of dopamine D1 and D2 receptors. By blocking these receptors, the compound reduces the activity of dopamine, a neurotransmitter associated with psychotic symptoms. Additionally, Zuclopenthixol-d4 has high affinity for alpha1-adrenergic and 5-HT2 receptors, contributing to its antipsychotic effects .
Vergleich Mit ähnlichen Verbindungen
Zuclopenthixol: The non-deuterated form of Zuclopenthixol-d4, used clinically as an antipsychotic.
Clopenthixol: Another thioxanthene derivative with similar therapeutic actions.
Flupenthixol: A related compound with antipsychotic properties, differing in its receptor affinity and pharmacokinetic profile
Uniqueness: Zuclopenthixol-d4 (succinate salt) is unique due to its deuterium labeling, which provides distinct advantages in scientific research. The deuterium atoms enhance the compound’s stability and allow for precise tracing in metabolic studies, making it a valuable tool in drug development and pharmacokinetic research .
Eigenschaften
Molekularformel |
C26H31ClN2O5S |
|---|---|
Molekulargewicht |
523.1 g/mol |
IUPAC-Name |
butanedioic acid;2-[4-[(3E)-3-(2-chlorothioxanthen-9-ylidene)propyl]piperazin-1-yl]-1,1,2,2-tetradeuterioethanol |
InChI |
InChI=1S/C22H25ClN2OS.C4H6O4/c23-17-7-8-22-20(16-17)18(19-4-1-2-6-21(19)27-22)5-3-9-24-10-12-25(13-11-24)14-15-26;5-3(6)1-2-4(7)8/h1-2,4-8,16,26H,3,9-15H2;1-2H2,(H,5,6)(H,7,8)/b18-5+;/i14D2,15D2; |
InChI-Schlüssel |
KUEAHHOXAMWWOW-CGXKMPBESA-N |
Isomerische SMILES |
[2H]C([2H])(C([2H])([2H])O)N1CCN(CC1)CC/C=C/2\C3=CC=CC=C3SC4=C2C=C(C=C4)Cl.C(CC(=O)O)C(=O)O |
Kanonische SMILES |
C1CN(CCN1CCC=C2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl)CCO.C(CC(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



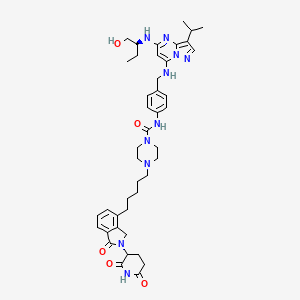
![(3aR,5aR,11bR,13aS)-3a,5a,8,8,11b,13a-hexamethyl-3-propan-2-yl-2,3,4,5,5b,6,10,11,11a,12,13,13b-dodecahydro-1H-cyclopenta[a]chrysen-9-one](/img/structure/B12428982.png)
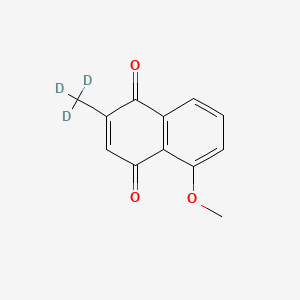
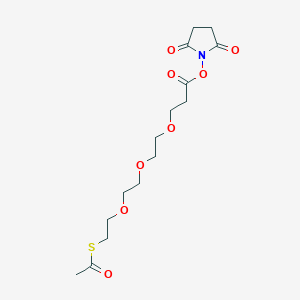
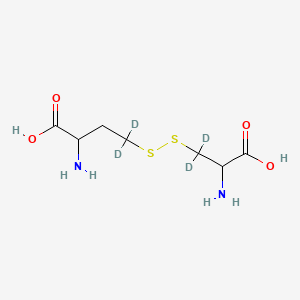

![1,11-Dihydroxy-10-[3-(4-hydroxyphenyl)prop-2-enoyloxy]-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B12429006.png)
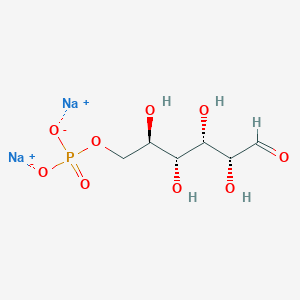
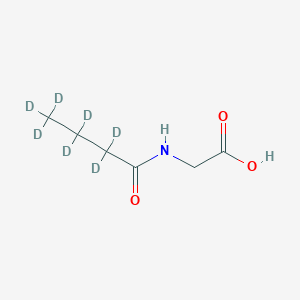

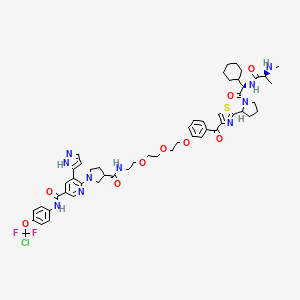
![(2R,14S,18R)-14-hydroxy-17-[(4R)-5-(3-hydroxy-3-methylbutyl)-2,2,4-trimethyl-1,3-dioxolan-4-yl]-2,6,6,18-tetramethyl-5,7-dioxapentacyclo[11.7.0.02,10.04,8.014,18]icos-12-en-11-one](/img/structure/B12429058.png)
